molecular formula C13H11NO B8648968 5H-Indeno[1,2-b]pyridin-5-ol, 4-methyl- CAS No. 71960-93-5

5H-Indeno[1,2-b]pyridin-5-ol, 4-methyl-

Cat. No. B8648968
CAS RN: 71960-93-5
M. Wt: 197.23 g/mol
InChI Key: QPDHHOPKWKFAIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5H-Indeno[1,2-b]pyridin-5-ol, 4-methyl- is a useful research compound. Its molecular formula is C13H11NO and its molecular weight is 197.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5H-Indeno[1,2-b]pyridin-5-ol, 4-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5H-Indeno[1,2-b]pyridin-5-ol, 4-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

71960-93-5

Product Name

5H-Indeno[1,2-b]pyridin-5-ol, 4-methyl-

Molecular Formula

C13H11NO

Molecular Weight

197.23 g/mol

IUPAC Name

4-methyl-5H-indeno[1,2-b]pyridin-5-ol

InChI

InChI=1S/C13H11NO/c1-8-6-7-14-12-9-4-2-3-5-10(9)13(15)11(8)12/h2-7,13,15H,1H3

InChI Key

QPDHHOPKWKFAIY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(C3=CC=CC=C3C2=NC=C1)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 15 g (0.0769 mol) of 4-methyl-5H-indeno[3,2-b]pyridin-5-one in 150 ml of methanol was treated in portions with 3.8 g (0.1 mol) of NaBH4 at from 0° to -5° C. After stirring at room temperature for 14 hours, the mixture was concentrated under reduced pressure. The residue was treated with 350 ml of methylene chloride and with 150 ml of a 15% strength aqueous potassium hydroxide solution and additionally stirred for 1 hour. The organic phase was separated off, washed with water, dried over Na2SO4 and concentrated to a volume of 50 ml under reduced pressure. The crystal magma was filtered off with suction at 0° C. and washed with a little diethyl ether and pentane. 9.4 g (62% of theory) of 4-methyl-5H-indeno[3,2-b]pyridin-5-ol were obtained as yellowish crystals of m.p. 154°-156° C.
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

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